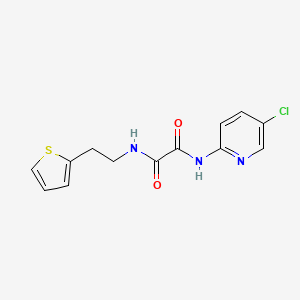

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 1211416-87-3

Cat. No.: VC6751416

Molecular Formula: C13H12ClN3O2S

Molecular Weight: 309.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211416-87-3 |

|---|---|

| Molecular Formula | C13H12ClN3O2S |

| Molecular Weight | 309.77 |

| IUPAC Name | N'-(5-chloropyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide |

| Standard InChI | InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |

| Standard InChI Key | NIYWDGHFFGASOE-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |

Introduction

Structural Characteristics

The chemical structure of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide consists of the following key components:

-

Pyridine Ring: A 5-chloropyridin-2-yl group attached to the oxalamide backbone. The chlorine substituent on the pyridine ring enhances its electron-withdrawing properties.

-

Thiophene Moiety: A thiophen-2-yl group connected through an ethyl linker to the oxalamide nitrogen. Thiophene is a sulfur-containing heterocycle known for its aromaticity and electronic properties.

-

Oxalamide Core: The central oxalamide group () serves as a linker between the pyridine and thiophene units.

Synthesis

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. Below is a generalized synthetic route:

-

Preparation of 5-Chloropyridin-2-Amine: Starting with chlorinated pyridine derivatives, amination reactions can yield the required 5-chloropyridin-2-amine.

-

Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 5-chloropyridin-2-amine to form an intermediate chlorinated oxalamide derivative.

-

Coupling with Thiophene Derivative: The thiophen-2-yl ethylamine is introduced to react with the intermediate under controlled conditions, forming the final compound.

Reaction Scheme

Analytical Data

Characterization of this compound can be performed using various spectroscopic and analytical techniques:

Spectroscopic Techniques

-

NMR (Nuclear Magnetic Resonance):

-

-NMR: Signals corresponding to aromatic protons from pyridine and thiophene rings.

-

-NMR: Peaks for carbon atoms in amide groups and aromatic rings.

-

-

IR (Infrared Spectroscopy):

-

Strong absorption bands for amide bonds () around 1650–1700 cm.

-

Aromatic stretching vibrations for pyridine and thiophene.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

-

Elemental Analysis:

-

Consistent with theoretical values for C, H, N, O, Cl, and S proportions.

-

Potential Applications

This compound's structure suggests potential utility in medicinal chemistry, material science, or agrochemical research:

-

Pharmaceuticals:

-

The presence of heterocyclic moieties (chloropyridine and thiophene) makes it a candidate for drug discovery programs targeting enzymes or receptors.

-

Oxalamides are known for their bioactivity as enzyme inhibitors or antimicrobial agents.

-

-

Material Science:

-

The electron-rich thiophene group may contribute to applications in organic electronics or conductive polymers.

-

-

Agrochemicals:

-

Chlorinated pyridine derivatives are often explored for herbicidal or pesticidal properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume